5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine
描述
Historical Context and Significance of the 2,4-Diaminopyrimidine (B92962) Scaffold in Drug Discovery
The journey of 2,4-diaminopyrimidine derivatives in drug discovery is intrinsically linked to the groundbreaking work on antifolates. In the mid-20th century, the elucidation of the crucial role of folic acid in cellular replication and growth paved the way for the development of molecules that could antagonize its metabolic pathways. The 2,4-diaminopyrimidine structure was identified as a key pharmacophore capable of inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway responsible for regenerating tetrahydrofolate.
This discovery led to the synthesis of a multitude of 2,4-diaminopyrimidine-containing compounds, including the Nobel Prize-winning work of Gertrude B. Elion and George H. Hitchings, which yielded iconic drugs such as pyrimethamine (B1678524), an antimalarial, and trimethoprim (B1683648), a potent antibacterial agent. These early successes solidified the importance of the 2,4-diaminopyrimidine scaffold and spurred further research into its potential against various diseases.
Overview of Therapeutic Applications of Diverse Diaminopyrimidine Derivatives
The versatility of the 2,4-diaminopyrimidine scaffold has led to its incorporation into drugs with a broad spectrum of therapeutic applications. Beyond its initial success in infectious diseases, derivatives have been investigated and developed for the treatment of cancer, protozoal infections, and even certain inflammatory conditions. The ability to modify the substituents on the pyrimidine (B1678525) ring and at the 5-position has allowed for the fine-tuning of selectivity and potency against DHFR from different species, a critical factor in the development of safe and effective antimicrobial and antiprotozoal agents. nih.gov
More recently, the 2,4-diaminopyrimidine core has been explored as an inhibitor of other enzyme families, such as kinases, further expanding its therapeutic potential. nih.gov This adaptability underscores the enduring significance of this scaffold in modern drug discovery.
Below is a table summarizing the therapeutic applications of some notable 2,4-diaminopyrimidine derivatives:
| Compound | Therapeutic Application | Primary Mechanism of Action |
| Pyrimethamine | Antimalarial, Antiprotozoal | Inhibition of protozoal dihydrofolate reductase |
| Trimethoprim | Antibacterial | Inhibition of bacterial dihydrofolate reductase |
| Methotrexate (B535133) | Anticancer, Immunosuppressant | Inhibition of human dihydrofolate reductase |
| Iclaprim | Antibacterial | Inhibition of bacterial dihydrofolate reductase |
| Piritrexim (B1678454) | Anticancer | Inhibition of human dihydrofolate reductase |
Positioning of 5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine within the Broader Class of Pyrimidine-Based Therapeutics
This compound belongs to the well-established class of 5-benzyl-2,4-diaminopyrimidines. This particular subgroup has been extensively studied for its antimicrobial and antiprotozoal properties, largely attributable to its potent inhibition of dihydrofolate reductase. nih.govnih.gov The core structure consists of the 2,4-diaminopyrimidine ring linked at the 5-position to a benzyl (B1604629) group.
The specific substitution pattern on the benzyl ring plays a crucial role in determining the compound's potency and selectivity. In the case of this compound, the presence of a benzyloxy group at the para-position of the benzyl ring is a key structural feature. This lipophilic group is expected to influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross cell membranes and its binding affinity to the target enzyme.
Based on the extensive research on its structural analogs, this compound is rationally positioned as a potential inhibitor of dihydrofolate reductase with likely applications as an antimicrobial or antiprotozoal agent. Its specific efficacy and selectivity would be contingent on how the 4-benzyloxy substituent interacts with the active site of the target enzyme compared to other substitutions that have been explored in this chemical series.
属性
IUPAC Name |
5-[(4-phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c19-17-15(11-21-18(20)22-17)10-13-6-8-16(9-7-13)23-12-14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H4,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVMHTFWSNGDLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3=CN=C(N=C3N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964458 | |
| Record name | 5-{[4-(Benzyloxy)phenyl]methyl}pyrimidine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49873-11-2 | |
| Record name | 5-{[4-(Benzyloxy)phenyl]methyl}pyrimidine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Approaches to the 2,4-Diaminopyrimidine (B92962) Nucleus
The formation of the 2,4-diaminopyrimidine ring is a well-established process, with several reliable methods available to chemists. These approaches typically involve the condensation of a three-carbon precursor with guanidine.
A primary and widely utilized method for constructing 5-substituted-2,4-diaminopyrimidines involves the cyclocondensation reaction between a suitably substituted three-carbon precursor and guanidine. One of the most effective pathways employs α-aryl-β-alkoxypropionitriles or related cinnamonitrile derivatives as the key precursors.
This process can be generalized as follows:
An appropriately substituted benzaldehyde is used as the starting material.
This aldehyde is converted into an α-alkoxymethylcinnamonitrile.
The cinnamonitrile derivative is then treated with an alkali metal alkoxide in a suitable solvent, such as 2-methoxyethanol. google.com
The resulting reaction mixture, containing an enol ether or a diacetal intermediate, is subsequently reacted with guanidine to yield the final 2,4-diamino-5-(substituted benzyl)-pyrimidine. google.com
This synthetic route is highly versatile and allows for the preparation of a wide array of 5-benzylpyrimidine (B13097380) analogues by simply varying the substitution pattern on the initial benzaldehyde. google.com The reaction proceeds efficiently and is a cornerstone in the synthesis of compounds like trimethoprim (B1683648) and its analogues.
Beyond the direct condensation approach, multi-step synthetic pathways offer alternative and sometimes necessary routes to substituted 2,4-diaminopyrimidines, especially for creating more complex derivatives. These methods often start with a pre-formed pyrimidine (B1678525) ring which is then chemically modified.
A common multi-step sequence begins with a readily available starting material like 2,4-diamino-6-hydroxypyrimidine. This can be converted into a more reactive intermediate, such as 2,4-diamino-6-chloropyrimidine, through treatment with phosphorus oxychloride. From this key intermediate, a variety of synthetic transformations can be performed, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be displaced by various nucleophiles to introduce new functional groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to form new carbon-carbon bonds at specific positions on the pyrimidine ring, often after an iodination step.
Deprotection: Protecting groups used during the synthesis are removed in the final steps to yield the target molecule.
These multi-step strategies provide significant flexibility for creating a diverse library of substituted 2,4-diaminopyrimidine compounds.
Specific Synthesis of 5-[(4-Benzyloxy)benzyl]-2,4-Diaminopyrimidine
The synthesis of the title compound is a specific application of the general methods described by Roth et al. and later refined in various patents. nih.govscienceopen.com The strategy hinges on preparing a precursor that already contains the 4-benzyloxybenzyl group, which is then used to construct the pyrimidine ring.
The key to this synthesis is the preparation of a suitable three-carbon chain attached to the 4-(benzyloxy)phenyl moiety. The synthesis of this precursor typically begins with 4-hydroxybenzaldehyde.
Protection of the Hydroxyl Group: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is protected as a benzyl (B1604629) ether. This is commonly achieved by reacting it with benzyl chloride in the presence of a base like potassium carbonate to yield 4-(benzyloxy)benzaldehyde.
Chain Elongation and Functionalization: The resulting 4-(benzyloxy)benzaldehyde is then converted into a precursor suitable for condensation with guanidine. A well-established method is the condensation with 3-ethoxypropionitrile in the presence of a base, which introduces the required three-carbon backbone and nitrile functionality. This creates an α-(4-benzyloxybenzyl)cinnamonitrile derivative.
This precursor, now containing the complete carbon skeleton of the final 5-benzyl moiety, is ready for the final cyclization step.
The introduction of the 4-benzyloxybenzyl group at the 5-position of the 2,4-diaminopyrimidine ring is accomplished during the ring-forming cyclocondensation reaction. The precursor synthesized in the previous step, α-(4-benzyloxybenzyl)-β-ethoxyacrylonitrile (or a similar derivative), is reacted with guanidine. google.com
The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent. The guanidine molecule attacks the nitrile and the β-carbon of the acrylonitrile derivative, leading to cyclization and subsequent aromatization to form the stable 2,4-diaminopyrimidine ring. This one-pot cyclization directly installs the 4-benzyloxybenzyl group at the desired 5-position.
Strategies for Derivatization and Analogue Synthesis of 2,4-Diaminopyrimidine Compounds
The 2,4-diaminopyrimidine scaffold is a versatile platform for the synthesis of a wide range of analogues. Derivatization strategies can be applied to modify nearly every part of the this compound molecule to explore structure-activity relationships.
Table 1: Overview of Synthetic Strategies for 2,4-Diaminopyrimidine Derivatives
| Strategy | Description | Key Reagents | Target Position(s) |
|---|---|---|---|
| Core Synthesis Variation | Using different substituted benzaldehydes in the initial condensation reaction. | Substituted Benzaldehydes, Guanidine | 5-position (benzyl ring) |
| N-Alkylation/Arylation | Modification of the amino groups on the pyrimidine ring. | Alkyl halides, Aryl halides | 2- and 4-positions (amino groups) |
| C6-Substitution | Introduction of substituents on the pyrimidine ring, often starting from a 6-chloro intermediate. | Nucleophiles, Boronic acids (Suzuki) | 6-position |
| Benzyl Moiety Modification | Altering the linker or the terminal phenyl ring of the benzyloxy group. | Varied Benzyl Halides | 4-position of the benzyl ring |
| Deconstruction-Reconstruction | A novel approach where the pyrimidine ring is opened and then re-closed to form different heterocycles. nih.gov | Aniline (B41778), Hydrazines | Pyrimidine Core |
These strategies allow for systematic modifications, such as altering the substituents on the benzyl ring, changing the length or nature of the benzyloxy group, or introducing functional groups at the 6-position of the pyrimidine ring. nih.gov Such derivatization is crucial for optimizing the biological properties of the lead compound.
Modifications and Substitutions on the Pyrimidine Ring System
The 2,4-diaminopyrimidine core is a crucial pharmacophore, and its modification has been a key area of investigation. The amino groups at the 2 and 4 positions are generally considered essential for the biological activity of many derivatives, often acting as key hydrogen bond donors in interactions with biological targets. However, subtle modifications and substitutions on the pyrimidine ring itself have been explored to fine-tune activity and selectivity.
Synthetic strategies for the preparation of 2,4-diaminopyrimidine derivatives often involve the condensation of a guanidine salt with a β-keto ester or a related three-carbon precursor. Variations in the starting materials allow for the introduction of different substituents at the 5 and 6 positions of the pyrimidine ring. For instance, the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidines can be achieved through a multi-step process starting from 2,4-diamino-6-hydroxypyrimidine. nih.gov This involves chlorination, nucleophilic substitution, iodination, and subsequent Suzuki coupling to introduce various aryl groups at the 5-position. nih.gov
While the 2,4-diamino configuration is often preserved, studies on related compounds like trimethoprim have shown that replacing the 4-amino group can lead to a significant loss of antibacterial activity, highlighting the importance of this functional group. openmedicinalchemistryjournal.com However, other modifications, such as the introduction of small alkyl or other functional groups at the 6-position, have been investigated to modulate the molecule's properties.
Structural Variations on the Benzyl and Benzyloxy Moieties
The benzyl and benzyloxy groups of this compound offer significant opportunities for structural diversification to enhance potency and selectivity against various biological targets.
Modifications to the Benzyl Ring
A wide array of substitutions on the benzyl ring has been explored to probe the structure-activity relationships (SAR) of 5-benzyl-2,4-diaminopyrimidine (B1204543) analogues. The nature, size, and position of these substituents can profoundly influence the compound's interaction with its target enzyme, often dihydrofolate reductase (DHFR).
For example, in a series of 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines, the introduction of a 2'-methoxy group in combination with various 5'-substituents containing a distal carboxyl group was investigated. researchgate.net These modifications were aimed at improving the inhibitory activity against DHFR from opportunistic pathogens. researchgate.net The synthesis of these analogues often starts from a pre-functionalized benzylpyrimidine, such as 2,4-diamino-5-(5'-iodo-2'-methoxybenzyl)pyrimidine, which can then undergo palladium-catalyzed cross-coupling reactions like the Sonogashira reaction to introduce further diversity. nih.gov
The following table summarizes the impact of different substituents on the benzyl ring on the inhibitory activity of 2,4-diamino-5-benzylpyrimidine analogues against Pneumocystis carinii (Pc) DHFR, as a representative example.
| Compound | 2'-Substituent | 5'-Substituent | Pc DHFR IC50 (µM) |
| Analogue 1 | OCH3 | (CH2)4COOH | 0.0021 |
| Analogue 2 | OCH3 | C≡C-(CH2)3COOH | 0.0019 |
| Analogue 3 | OCH3 | C≡C-(CH2)2COOH | 0.0035 |
| Trimethoprim | 3',4',5'-(OCH3)3 | - | 0.82 |
Data compiled from studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines. researchgate.net
Modifications to the Benzyloxy Group
The benzyloxy moiety at the 4-position of the benzyl ring also presents a site for chemical modification. The ether linkage can be cleaved to reveal a phenol, which can then be derivatized to introduce a variety of functional groups. Alternatively, the benzyl group of the benzyloxy moiety can be substituted to alter the steric and electronic properties of this part of the molecule. These changes can influence the compound's solubility, metabolic stability, and binding affinity.
Exploration of Bridging and Linker Elements
The introduction of flexible or rigid linkers between the pyrimidine core and the benzyl moiety, or as an extension from the benzyl or benzyloxy groups, represents another strategy to optimize the pharmacological profile of 5-benzyl-2,4-diaminopyrimidine derivatives. These bridging elements can influence the conformational flexibility of the molecule, allowing it to adopt an optimal orientation within a binding site.
In the design of novel inhibitors, various types of linkers, such as amides, ethers, and alkyl chains, have been employed to connect different pharmacophoric elements. For instance, in the development of imidazopyrimidine derivatives as iNOS dimerization inhibitors, the structure and connection pattern of the tether linking different ring systems were found to have a significant impact on potency. openmedicinalchemistryjournal.com A four-atom amide tether was identified as being optimal for inhibitory activity in that specific series. openmedicinalchemistryjournal.com While not directly applied to this compound in the reviewed literature, this principle of linker optimization is a key strategy in medicinal chemistry that can be extrapolated to this scaffold.
The length and composition of the linker can be systematically varied to explore the geometric requirements of the target's binding pocket. This approach can lead to the discovery of compounds with improved binding affinity and selectivity.
Hybridization of 2,4-Diaminopyrimidine with Other Pharmacophoric Scaffolds (e.g., Arylthiazoles)
Pharmacophore hybridization, the strategy of combining two or more distinct pharmacophoric units into a single molecule, has emerged as a powerful tool in drug discovery. This approach can lead to compounds with novel or enhanced biological activities, potentially by interacting with multiple targets or by exhibiting a synergistic effect at a single target.
The 2,4-diaminopyrimidine scaffold has been successfully hybridized with other heterocyclic systems, such as arylthiazoles. researchgate.net For example, a series of hybrids of 2,4-diaminopyrimidine and arylthiazole derivatives were designed and synthesized as potential anticancer agents. nih.gov These compounds were evaluated for their anti-proliferative properties against breast cancer cell lines. nih.gov
The synthesis of such hybrids typically involves the coupling of a functionalized 2,4-diaminopyrimidine with a suitably derivatized arylthiazole. The following table provides examples of such hybrid compounds and their activity.
| Hybrid Compound | Arylthiazole Moiety | Linker | Biological Activity |
| Hybrid A | 4-Phenylthiazole | Amide | Anti-proliferative against MCF-7 cells |
| Hybrid B | 4-(4-Chlorophenyl)thiazole | Amide | Anti-proliferative against MDA-MB-231 cells |
Data generalized from studies on 2,4-diaminopyrimidine-arylthiazole hybrids. nih.gov
This hybridization strategy has also been extended to other scaffolds, such as quinolones, to create novel compounds with potential applications as enzyme inhibitors. mdpi.com The modular nature of these synthetic approaches allows for the generation of diverse libraries of hybrid molecules for biological screening.
Pharmacological Profiles and Biological Activities
Anticancer and Antiproliferative Activities of 2,4-Diaminopyrimidine (B92962) Derivatives
Derivatives of 2,4-diaminopyrimidine have emerged as a promising class of compounds in cancer research, exhibiting a variety of antitumor activities. Their mechanisms of action often involve the inhibition of key enzymes and proteins that are critical for the growth and survival of cancer cells.
A significant body of research has demonstrated the potent antiproliferative effects of 2,4-diaminopyrimidine derivatives against a panel of human cancer cell lines. These compounds have shown efficacy in lung (A549), triple-negative breast (MDA-MB-231), and estrogen receptor-positive breast (MCF-7) cancer cells, among others.
For instance, a series of novel 2,4-diaminopyrimidine derivatives featuring triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds were synthesized and evaluated for their antitumor activities. rsc.org Two of the most promising compounds, 9k and 13f, displayed potent inhibitory effects across multiple cell lines. rsc.org Specifically, they registered IC50 values of 2.14 µM and 1.98 µM against A549 cells, and 3.69 µM and 4.01 µM against MCF-7 cells, respectively. rsc.org
In another study, 2,4-diarylaminopyrimidine derivatives were developed as Focal Adhesion Kinase (FAK) inhibitors. nih.gov One derivative, compound A12, was particularly effective, inhibiting the proliferation of A549 and MDA-MB-231 cells with IC50 values of 130 nM and 94 nM, respectively. nih.gov Furthermore, a series of curcumin-pyrimidine analogs were tested against breast cancer cell lines, where compound 3g showed very potent activity against MCF-7 cells with an IC50 value of 0.61 µM. ias.ac.in Hybrid molecules combining 2,4-diaminopyrimidine and arylthiazole scaffolds have also been optimized for their antiproliferative properties against both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov
These findings highlight the versatility of the 2,4-diaminopyrimidine scaffold in generating potent inhibitors of cancer cell growth. The antiproliferative activity is highly dependent on the specific substitutions on the pyrimidine (B1678525) core, allowing for the fine-tuning of potency and selectivity against different cancer types. rsc.orgnih.gov
| Compound Series | Specific Compound | Cell Line | Reported IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Triazolopiperazine/Triazaspirodecanone Derivatives | 9k | A549 | 2.14 | rsc.org |
| 13f | A549 | 1.98 | rsc.org | |
| Triazolopiperazine/Triazaspirodecanone Derivatives | 9k | MCF-7 | 3.69 | rsc.org |
| 13f | MCF-7 | 4.01 | rsc.org | |
| 2,4-Diarylaminopyrimidine Derivatives (FAK Inhibitors) | A12 | A549 | 0.13 | nih.gov |
| MDA-MB-231 | 0.094 | nih.gov | ||
| Curcumin-Pyrimidine Analogs | 3b | MCF-7 | 4.95 | ias.ac.in |
| 3g | MCF-7 | 0.61 | ias.ac.in |
Beyond in vitro studies, the anticancer potential of 2,4-diaminopyrimidine derivatives has been validated in preclinical in vivo models. nih.govnih.gov These studies, often utilizing human tumor xenografts in immunodeficient mice, are crucial for assessing a compound's therapeutic efficacy in a more complex biological system. nih.govmdpi.com
In one study, a series of 2,4-diaminopyrimidine analogues were developed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9) for colorectal cancer. Two compounds from this series, 16h and 16j, were shown to effectively suppress tumor growth in a xenograft mouse model without apparent toxicity to the animals. nih.gov Similarly, another investigation focused on pyrimidine-2,4-diamine analogues targeting the G-2 and S-phase-expressed protein 1 (GTSE1). The lead compound, Y18, was found to effectively inhibit tumor growth in vivo with minimal side effects, demonstrating its potential as a chemotherapeutic agent. nih.gov These findings underscore the translational potential of 2,4-diaminopyrimidine derivatives, showing that their potent in vitro activity can translate to significant antitumor effects in vivo.
The metastatic spread of cancer is a major cause of mortality, making the inhibition of cell migration and invasion a key therapeutic goal. Several studies have indicated that 2,4-diaminopyrimidine derivatives can effectively modulate these processes. rsc.orgnih.govnih.gov
A novel derivative, compound 9k, was shown to suppress the migration of A549 lung cancer cells. rsc.org Another analogue, Y18, exhibited significant inhibitory effects on the adhesion, migration, and invasion of both colorectal and non-small cell lung cancer cells in vitro. nih.gov Research on hybrid molecules of 2,4-diaminopyrimidine and arylthiazole revealed that compounds with potent antiproliferative activity also displayed excellent inhibition of MDA-MB-231 breast cancer cell migration. nih.gov Notably, a related study found that derivatives with 4-benzyloxy or 4-phenethoxy substituents exhibited good dose-dependent inhibition of cell migration, suggesting that benzyl (B1604629) ether moieties, such as the one in 5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine, can be a favorable structural feature for this activity. researchgate.net
Inducing apoptosis, or programmed cell death, is a primary mechanism for many effective anticancer agents. Research has confirmed that 2,4-diaminopyrimidine derivatives can trigger this process in cancer cells through various molecular pathways. rsc.orgnih.govnih.gov
One study found that a lead 2,4-diaminopyrimidine compound induced a significant decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis, ultimately leading to cancer cell death. rsc.org This compound also caused cell cycle blockage at the G2-M phase and accumulation in the S phase. rsc.orgresearchgate.net Another series of derivatives designed as CDK7 inhibitors were shown to promote apoptosis in MV4-11 leukemia cells, which was associated with G1/S phase cell cycle arrest. nih.gov Similarly, pyrimidine-dione derivatives have been shown to induce both early and late-stage apoptosis in A375 melanoma cells, a process linked to an increase in intracellular reactive oxygen species (ROS) and the expression of cleaved caspase-9. rsc.org These studies collectively demonstrate that 2,4-diaminopyrimidine derivatives can effectively eliminate cancer cells by activating their intrinsic cell death programs.
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, making it an attractive target for cancer therapy. mdpi.com The pyrimidine scaffold is a core component of several approved small-molecule inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. ekb.eg
Research has shown that various classes of pyrimidine derivatives possess anti-angiogenic properties. ekb.egnih.gov For example, a series of 4-phenoxy pyrimidine derivatives demonstrated potent inhibitory activity against VEGFR-2. ekb.eg Another study focused on 2,4-disubstituted-2-thiopyrimidines, which were designed as anti-angiogenic agents and showed significant VEGFR-2 inhibition. nih.gov Brominated pyrimidine derivatives have also been noted for their ability to inhibit angiogenesis. nih.gov The established role of the pyrimidine core in targeting VEGFR-2 suggests that 2,4-diaminopyrimidine derivatives, including this compound, hold significant potential as anti-angiogenic agents for cancer treatment. researchgate.netekb.eg
Antimicrobial Activities of 2,4-Diaminopyrimidine Derivatives
The 2,4-diaminopyrimidine structure is famously associated with antimicrobial activity, primarily through the inhibition of dihydrofolate reductase (DHFR). This enzyme is vital for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and amino acids in both prokaryotic and eukaryotic cells. By selectively inhibiting microbial DHFR over its human counterpart, these compounds can effectively halt microbial growth.
The antibacterial agent Trimethoprim (B1683648) is a classic example of a 5-benzyl-2,4-diaminopyrimidine (B1204543) that functions as a potent and selective inhibitor of bacterial DHFR. mdpi.com This class of compounds has demonstrated broad-spectrum activity against various bacteria. mdpi.com
The antimicrobial applications of this scaffold extend to other pathogens as well. In an effort to develop new treatments for tuberculosis, a series of 2,4-diaminopyrimidine derivatives were designed to selectively inhibit the DHFR enzyme from Mycobacterium tuberculosis (Mtb). One of the synthesized compounds exhibited a good anti-tubercular activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against the Mtb H37Ra strain, while showing significant selectivity over mammalian cells. mdpi.com These derivatives represent "non-classical" antifolates, which are structurally distinct from the natural substrate, folic acid. mdpi.com
Broad-Spectrum Antibacterial Efficacy
A comprehensive review of scientific literature did not yield specific data regarding the broad-spectrum antibacterial efficacy of this compound.
Antifungal Efficacy
Specific research detailing the antifungal efficacy of this compound is not available in the reviewed scientific literature.
Antitubercular Activity against Mycobacterium tuberculosis
There is no specific information available in the scientific literature concerning the antitubercular activity of this compound against Mycobacterium tuberculosis. However, the 2,4-diaminopyrimidine core is a known pharmacophore in inhibitors of dihydrofolate reductase (DHFR), an important drug target in M. tuberculosis. Research into other 2,4-diaminopyrimidine derivatives has shown that modifications to the core structure can lead to significant anti-TB activity. For instance, certain synthesized derivatives have demonstrated good activity against the Mtb H37Ra strain, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL. These compounds are designed to have appropriate hydrophobicity to penetrate the mycobacterial cell wall.
Antimalarial Activity against Plasmodium falciparum
Specific studies on the antimalarial activity of this compound against Plasmodium falciparum were not found in the available scientific literature.
Anti-Toxoplasma Activity
A review of the scientific literature did not yield specific data on the anti-Toxoplasma activity of this compound.
Antifilarial Activity Against Filarial Parasites (e.g., Brugia malayi)
Specific research on the antifilarial activity of this compound against filarial parasites such as Brugia malayi is not documented in the available scientific literature.
Anti-Inflammatory Activities of Pyrimidine Derivatives
While data on the specific compound is lacking, the broader class of pyrimidine derivatives is well-documented for its anti-inflammatory properties. These compounds are known to target key inflammatory mediators. The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which in turn reduces the production of prostaglandins (B1171923) like PGE2.
Research has demonstrated that synthetic pyrimidine derivatives can exhibit significant anti-inflammatory effects by inhibiting mediators such as nitric oxide (NO), various cytokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). For example, certain novel morpholinopyrimidine derivatives have been shown to inhibit NO production and reduce the expression of iNOS and COX-2 mRNA in LPS-stimulated macrophage cells. Several pyrimidine analogs, including afloqualone, proquazone, and epirizole, have been successfully developed and are in clinical use as anti-inflammatory drugs.
Table 1: Anti-Inflammatory Mechanisms of Pyrimidine Derivatives
| Mechanism of Action | Target Mediator/Enzyme | Outcome |
| Cyclooxygenase Inhibition | COX-1 and COX-2 | Reduced production of PGE2 |
| Nitric Oxide Inhibition | Inducible Nitric Oxide Synthase (iNOS) | Decreased NO production |
| Cytokine Modulation | Various pro-inflammatory cytokines | Regulation of inflammatory response |
| NF-κB Pathway Inhibition | NF-κB | Downregulation of inflammatory gene expression |
Mechanisms of Action and Molecular Interactions
Inhibition of Dihydrofolate Reductase (DHFR)
The 2,4-diaminopyrimidine (B92962) structure is a well-established pharmacophore known to antagonize folic acid, primarily through the inhibition of the enzyme Dihydrofolate Reductase (DHFR).
DHFR as a Key Drug Target in Pathogens and Cancer
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. patsnap.com It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. patsnap.comnih.govresearchgate.net This function makes DHFR indispensable for DNA synthesis, repair, and cellular replication. patsnap.com Consequently, inhibiting DHFR leads to the disruption of DNA synthesis and ultimately cell death, particularly in rapidly proliferating cells. researchgate.net
This dependency has established DHFR as a prime therapeutic target for a wide range of diseases. In oncology, DHFR inhibitors like methotrexate (B535133) are used to treat various cancers by halting the rapid division of malignant cells. patsnap.comnih.gov In infectious diseases, the structural differences between DHFR enzymes in pathogens (such as bacteria, fungi, and protozoa) and humans allow for the development of selective inhibitors. nih.govasm.org Compounds like trimethoprim (B1683648) (antibacterial) and pyrimethamine (B1678524) (antiprotozoal) exploit these differences to target the pathogen's enzyme with high potency while sparing the human host's enzyme, forming the basis of their anti-infective selectivity. nih.govnih.gov The development of inhibitors targeting DHFR in Mycobacterium tuberculosis is also an active area of research to combat tuberculosis. nih.govnih.gov
Enzymatic Inhibition Kinetics and Potency
The 5-benzyl-2,4-diaminopyrimidine (B1204543) class of compounds are known potent inhibitors of DHFR. While specific enzymatic inhibition kinetic data for 5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine against DHFR is not detailed in the reviewed literature, extensive studies on structurally similar analogues provide insight into the potency of this chemical class.
Research on various 5-(substituted-benzyl)-2,4-diaminopyrimidines has demonstrated potent inhibitory activity against DHFR from different species. For example, studies have reported 50% inhibitory concentrations (IC₅₀) in the nanomolar to low micromolar range for analogues against DHFR from pathogens like Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium. nih.gov The potency is highly dependent on the substitution pattern on the benzyl (B1604629) ring, which influences the binding affinity within the enzyme's active site.
Table 1: Illustrative DHFR Inhibition for 2,4-Diamino-5-benzylpyrimidine Analogues against Pathogen and Rat Liver (RL) DHFR Note: This table presents data for structurally related compounds to demonstrate the general potency of the chemical class, as specific data for this compound was not available in the searched literature.
| Compound (substituent at 5'-position of 2'-methoxybenzyl) | Pathogen | IC₅₀ (nM) | Selectivity Index (SI = IC₅₀ RL DHFR / IC₅₀ Pathogen DHFR) |
|---|---|---|---|
| (3-carboxyphenyl)ethynyl | P. carinii | 23 | 28 |
| (3-carboxyphenyl)ethynyl | T. gondii | 5.5 | 120 |
| (3-carboxyphenyl)ethynyl | M. avium | 1.5 | 430 |
| (4-carboxyphenyl)ethynyl | M. avium | 3.7 | 2200 |
Data sourced from a study on 2,4-diamino-5-[2'-methoxy-5'-(substituted benzyl)]pyrimidines. nih.gov
Species Selectivity (e.g., Mycobacterium tuberculosis DHFR vs. Human DHFR)
A critical feature for the therapeutic utility of DHFR inhibitors as anti-infective agents is their selectivity for the pathogen's enzyme over the human counterpart. This minimizes host toxicity. The 2,4-diaminopyrimidine class of compounds has been a major focus for developing such selective inhibitors. nih.gov
The structural differences between prokaryotic and eukaryotic DHFR enzymes, particularly within the active site, can be exploited to achieve species selectivity. nih.govnih.gov For instance, trimethoprim binds to bacterial DHFR with an affinity that is several thousand times greater than its affinity for human DHFR. nih.gov Rational drug design efforts focus on modifying the substituents on the pyrimidine (B1678525) scaffold to maximize interactions with unique residues or pockets in the target pathogen's enzyme that are not present in the human enzyme. nih.govnih.gov While specific selectivity data for this compound is not available in the reviewed literature, studies on analogous 5-benzyl-2,4-diaminopyrimidines consistently evaluate their selectivity index (the ratio of inhibitory concentration against host DHFR to pathogen DHFR) as a key measure of their therapeutic potential. nih.govnih.gov
Reversal Studies with Folic Acid and Folinic Acid to Confirm DHFR Inhibition
A standard method to confirm that a compound's biological activity is due to the inhibition of the folate pathway is through reversal or "rescue" studies. In these experiments, the inhibitory effects of the compound on cell growth are mitigated by the addition of downstream products of the DHFR-catalyzed reaction.
Folinic acid (also known as leucovorin), a fully reduced and active form of folic acid, is often used in these studies. patsnap.com Because its formation does not require the action of DHFR, it can bypass the enzymatic block created by an inhibitor and replenish the cellular pool of tetrahydrofolate cofactors, thereby restoring DNA and RNA synthesis. patsnap.com The ability of folinic acid to rescue cells from the cytotoxic effects of a compound is strong evidence that the compound's primary mechanism of action is the inhibition of DHFR. Such rescue experiments are a common procedure in the evaluation of antifolate drugs. patsnap.com
Inhibition of Focal Adhesion Kinase (FAK)
Beyond its role as a DHFR inhibitor, the 2,4-diaminopyrimidine scaffold is also a core structural motif in a class of potent inhibitors targeting Focal Adhesion Kinase (FAK). nih.govmdpi.com
Role of FAK in Cell Proliferation, Survival, and Migration Pathways
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction originating from integrins and growth factor receptors. imrpress.comnih.govmdpi.com It is a key component of focal adhesions, which are multi-protein complexes that link the extracellular matrix (ECM) to the intracellular actin cytoskeleton. imrpress.comtocris.com
Upon activation by signals from the ECM, FAK undergoes autophosphorylation at the Tyr397 residue. imrpress.comimrpress.com This creates a high-affinity binding site for other signaling proteins, most notably Src family kinases. imrpress.combiologists.com The resulting FAK-Src complex initiates and amplifies multiple downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways. mdpi.comimrpress.com These pathways are fundamental regulators of critical cellular processes:
Cell Proliferation and Survival: The FAK-mediated activation of the PI3K/AKT pathway is a crucial pro-survival signal that can confer resistance to apoptosis (programmed cell death). imrpress.comimrpress.com
Cell Migration: FAK signaling is essential for the dynamic regulation of focal adhesion turnover and actin cytoskeleton remodeling, processes that are required for cell motility and invasion. nih.govimrpress.combiologists.com
Due to its central role in these processes, FAK is often overexpressed or hyperactivated in a variety of human cancers. nih.govmdpi.com This increased FAK activity is associated with tumor progression, invasion, and metastasis, making FAK a significant target for cancer therapy. mdpi.comnih.govnih.gov
Molecular Basis of FAK Inhibition by Diaminopyrimidine Derivatives
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell survival, proliferation, and migration. nih.govnih.gov The 2,4-diaminopyrimidine scaffold is a foundational structure for many FAK inhibitors. nih.gov The mechanism of inhibition is based on the ability of this scaffold to act as an ATP-competitive inhibitor.
Molecular docking studies and the design of various derivatives have elucidated the specific interactions within the FAK ATP-binding pocket. The 2,4-diaminopyrimidine moiety typically anchors the inhibitor to the hinge region of the kinase domain. This is achieved through the formation of a double-dentate hydrogen bond between the pyrimidine nitrogen and the amine group of the aniline (B41778) on the pyrimidine core. nih.gov This interaction mimics the binding of adenine (B156593) from ATP, effectively blocking the kinase's ability to transfer a phosphate (B84403) group to its substrates. Structural optimization of derivatives, including substitutions on the pyrimidine core, aims to enhance interactions with other key residues, such as those in the DFG (Asp-Phe-Gly) motif of the activation loop, to improve potency and selectivity. nih.govgoogle.com
For instance, studies on novel 2,4-diaminopyrimidine cinnamyl derivatives demonstrated that potent compounds could effectively occupy the ATP-binding site of FAK in a manner similar to the known inhibitor TAE-226. google.com This competitive inhibition blocks the autophosphorylation of FAK at the Tyr397 site, which is a critical step for its full activation and the subsequent recruitment of other signaling proteins like Src. nih.govresearchgate.net
Impact on Downstream Signaling Cascades
The inhibition of FAK activation by 2,4-diaminopyrimidine derivatives leads to the negative regulation of multiple downstream signaling cascades that are crucial for tumor progression. nih.gov Once FAK is activated, it forms a complex with Src family kinases, which then phosphorylates a host of other proteins to regulate cellular functions. nih.gov By blocking FAK's kinase activity, diaminopyrimidine-based inhibitors disrupt these subsequent signaling events.
Key signaling pathways affected by FAK inhibition include:
PI3K/Akt/mTOR Pathway: FAK activation is known to promote cell survival signals through the PI3K/Akt cascade. Inhibition of FAK by diaminopyrimidine derivatives has been shown to negatively regulate this pathway, leading to decreased cell proliferation and induction of apoptosis. google.com
Ras-MAPK Pathway: The FAK-Ras-MAPK signaling pathway is another critical route for promoting cell proliferation and is formed by a cascade reaction involving mitogen-activated protein kinase (MAPK). FAK inhibitors can suppress this pathway, contributing to their anti-tumor effects. google.com
p130Cas Signaling: A well-characterized downstream pathway involves the phosphorylation of p130Cas by the FAK/Src complex. nih.gov This event is crucial for cell migration, and its disruption by FAK inhibitors leads to reduced cell motility and invasion. nih.gov
The table below summarizes the impact of FAK inhibition on these key downstream pathways.
| Downstream Pathway | Key Proteins Involved | Cellular Function Modulated by Inhibition |
| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Decreased Cell Survival and Proliferation, Apoptosis Induction |
| Ras-MAPK | Ras, MEK, ERK | Reduced Cell Proliferation |
| p130Cas/Crk | p130Cas, Crk, Rac | Inhibition of Cell Migration and Invasion |
Other Proposed or Observed Molecular Targets
Beyond FAK, the 2,4-diaminopyrimidine scaffold has been investigated for its inhibitory activity against other molecular targets involved in disease progression.
Interference with General Cell Proliferation and Survival Signaling Pathways
Derivatives based on the 2,4-diaminopyrimidine structure have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. This broad activity suggests an interference with fundamental cellular processes required for proliferation and survival. For example, certain novel diaminopyrimidine derivatives were found to induce a significant decrease in the mitochondrial membrane potential, leading to apoptosis. Furthermore, these compounds can cause cell cycle arrest, representing another mechanism for their antiproliferative effects.
The table below shows the antiproliferative activity of a representative 2,4-diaminopyrimidine derivative (Compound 7i from a specific study) against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) |
| HCT116 | Colon Cancer | 4.93 |
| HT-29 | Colon Cancer | 5.57 |
| MCF-7 | Breast Cancer | 8.84 |
| HeLa | Cervical Cancer | 14.16 |
Caspase-1 Inhibition
Caspase-1, also known as Interleukin-1β converting enzyme, is a key mediator of inflammation. The 2,4-diaminopyrimidine ring has been identified as an essential fragment for the inhibition of human caspase-1. The inhibitory mechanism involves specific molecular interactions within the enzyme's active site. Molecular docking and interaction studies have revealed that the amino group of the 2,4-diaminopyrimidine scaffold can form a crucial hydrogen bond with the active site residue Arg341, which is believed to be fundamental to its inhibitory activity against caspase-1. Several 2,4-diaminopyrimidine derivatives have shown potent enzymatic inhibition with IC50 values in the nanomolar range.
BCL6 Inhibition
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is a key oncogene in diffuse large B-cell lymphoma (DLBCL). Small molecule inhibitors have been developed to bind to the corepressor binding groove of the BCL6 BTB domain, disrupting its function and killing BCL6-positive cancer cells. While potent BCL6 inhibitors like FX1 have been identified, the scientific literature does not extensively document the 2,4-diaminopyrimidine scaffold as a primary chemical class for targeting BCL6. Therefore, a direct, well-established inhibitory mechanism for diaminopyrimidine derivatives against BCL6 is not currently defined.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is involved in various biological processes, and their dysregulation is implicated in cancer. The 2-aminopyrimidine (B69317) scaffold, a close structural relative of 2,4-diaminopyrimidine, has been successfully used to design highly selective and potent FGFR4 inhibitors. One such derivative, compound 2n, demonstrated an IC50 value of 2.6 nM for FGFR4 while completely sparing other FGFR isoforms (FGFR1/2/3). These inhibitors act by competing with ATP in the kinase domain, similar to their mechanism against FAK. The selectivity is achieved through specific substitutions on the pyrimidine core that exploit unique residues within the FGFR4 active site.
Interaction with DNA Gyrase and Lumazine (B192210) Synthase Not a Primary Focus of Research for this compound Derivatives
Extensive searches of scientific literature and chemical databases have not yielded specific research detailing the direct interaction of this compound or its specific derivatives with the enzymes DNA gyrase and lumazine synthase. The primary therapeutic focus for this class of compounds, specifically the 5-benzyl-2,4-diaminopyrimidine scaffold, has historically been the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. smolecule.comresearchgate.netnih.govnih.govnih.govacs.orgnih.govdrugbank.comacs.org
The 2,4-diaminopyrimidine moiety is a well-established pharmacophore known for its ability to mimic the binding of dihydrofolate, the natural substrate of DHFR. This competitive inhibition disrupts the synthesis of nucleic acids, leading to the antibacterial effects observed for many compounds in this family. smolecule.com Numerous studies have explored the structure-activity relationships of 5-benzyl-2,4-diaminopyrimidine analogues as DHFR inhibitors, leading to the development of important antibacterial agents. nih.govnih.govacs.org
While the broader class of pyrimidine derivatives has been investigated against a wide array of biological targets, including various kinases and other enzymes, specific data on the interaction of this compound with DNA gyrase or lumazine synthase is not available in the current body of scientific literature. Research into inhibitors of these enzymes has generally focused on other distinct chemical scaffolds. For instance, quinolones and coumarins are classic examples of DNA gyrase inhibitors, while various riboflavin (B1680620) analogues and other heterocyclic compounds have been explored as inhibitors of lumazine synthase.
Therefore, a detailed discussion, including research findings and data tables on the molecular interactions of this compound derivatives with DNA gyrase and lumazine synthase, cannot be provided at this time due to a lack of specific published research in this area. The scientific community's efforts regarding this particular chemical scaffold have been predominantly directed towards its potent antifolate activity.
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Substituents on the 2,4-Diaminopyrimidine (B92962) Core on Biological Activity
The 2,4-diaminopyrimidine core is a fundamental pharmacophore for many inhibitors, primarily due to its ability to form critical hydrogen bonds with the active sites of target enzymes. nih.govnih.gov The amino groups at the C2 and C4 positions are often essential for this interaction. nih.gov However, modifications to other positions on this core can significantly impact biological activity.
C5 Position: The C5 position is a key point for introducing substituents that can modulate potency and selectivity. In the parent compound, this position is occupied by the benzyloxybenzyl group. Variations at this position are central to the SAR of this class of molecules.
C6 Position: Substitutions at the C6 position can also influence activity. For example, the introduction of a 6-ethyl group was found to enhance binding energy compared to a 6-methyl analog, which was attributed to favorable hydrophobic interactions. nih.gov In other studies, designing compounds with more hydrophobic groups at the 6-position of the 2,4-diaminopyrimidine core was a strategy to improve the compound's ability to cross the cell wall of Mycobacterium tuberculosis. mdpi.com
Systematic modifications of the C2 and C4 positions have also been explored. In the design of CDK7 inhibitors, various amines were used to modify the C2 position. It was found that changing the configuration of a cyclohexanediamine (B8721093) substituent from trans to cis resulted in a significant reduction in potency. nih.gov
The following table summarizes the influence of substituents on the 2,4-diaminopyrimidine core based on selected studies.
| Position | Substituent Type | Effect on Activity | Target/Context |
| C2/C4 | Amino Groups | Essential for hydrogen bonding with target enzymes. nih.gov | General (Kinases) |
| C2 | cis-1,4-cyclohexanediamine | ~15-fold reduction in potency compared to trans isomer. nih.gov | CDK7 |
| C6 | Ethyl Group | Enhanced binding over methyl group due to hydrophobic interactions. nih.gov | Dihydrofolate Reductase |
| C6 | Hydrophobic Groups | Designed to improve cell entry. mdpi.com | M. tuberculosis |
Role of the Benzyl (B1604629) Moiety and its Substitutions in Modulating Potency and Selectivity
The benzyl group at the C5 position of the pyrimidine (B1678525) ring plays a crucial role in orienting the molecule within the binding pocket of the target protein. The substitution pattern on this benzyl ring is a critical determinant of both potency and selectivity.
In the case of DHFR inhibitors, the benzyl moiety often occupies a hydrophobic pocket in the enzyme's active site. nih.gov The specific substitutions on the phenyl ring can fine-tune these interactions. For instance, in an effort to develop potent antifolates, researchers synthesized a series of 2,4-diamino-5-[2'-methoxy-5'-(substituted benzyl)]pyrimidines. nih.gov The introduction of a carboxyphenyl group at the 5'-position of the benzyl ring, linked by a two- or four-atom bridge, was investigated. nih.gov
One of the most promising compounds from this series, 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine, demonstrated high potency and selectivity against DHFR from various opportunistic pathogens. nih.gov
The table below details the activity of key compounds with substitutions on the benzyl moiety.
| Compound | Benzyl Moiety Substitution | Target DHFR | IC₅₀ (nM) | Selectivity Index (SI) vs. rat DHFR |
| 28 | 2'-methoxy-5'-(3-carboxyphenyl)ethynyl | P. carinii | 23 | 28 |
| 28 | 2'-methoxy-5'-(3-carboxyphenyl)ethynyl | T. gondii | 5.5 | 120 |
| 28 | 2'-methoxy-5'-(3-carboxyphenyl)ethynyl | M. avium | 1.5 | 430 |
| 29 | 2'-methoxy-5'-(4-carboxyphenyl)ethynyl | M. avium | 3.7 | 2200 |
Data sourced from Rosowsky et al. (2004) nih.gov
These results highlight how the position of a single functional group (the carboxyl group on the phenyl ring) can dramatically alter both potency and selectivity against different enzyme orthologs. nih.gov Similarly, studies on 5-(3,5-dimethoxybenzyl)pyrimidine-2,4-diamine derivatives showed that further modifications, such as the addition of amino acid linkers, could yield compounds with high potency and excellent selectivity for the Leishmania major DHFR over the human enzyme. nih.govresearchgate.net
Impact of Linker Length and Conformation on Target Binding
The "linker" in 5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine refers to the methylene (B1212753) bridge (-CH₂) connecting the pyrimidine core and the benzyl ring. While specific studies varying the length of this single-carbon linker in this exact scaffold are not prevalent, general principles from other molecular systems underscore the importance of linker characteristics.
The length and flexibility of a linker are critical for optimal interaction between two binding moieties. nih.govnih.gov An optimal linker allows for a productive conformation where both parts of the molecule can engage with their respective binding sites, maximizing affinity. nih.gov
Conformation: Molecular modeling studies on related 5-phenyl-2,4-diaminopyrimidines have shown that the phenyl ring typically avoids being coplanar with the pyrimidine ring, adopting a position that is approximately perpendicular to it. nih.gov This conformational preference is crucial as it dictates how the molecule fits into the active site cleft of the enzyme. nih.gov The methylene linker in 5-benzyl derivatives provides additional rotational freedom, which can influence the final bound conformation.
Linker Length: Studies on other complex molecules, like PROTACs, have demonstrated that linker length is a critical parameter for efficacy. nih.gov A linker that is too short may introduce steric hindrance, while a linker that is too long could lead to an entropic penalty upon binding or allow for non-productive binding modes. researchgate.net In the context of 5-benzyl-2,4-diaminopyrimidines, altering the linker from a single methylene group to, for example, an ethylene (B1197577) (-CH₂-CH₂-) or an ethynyl (B1212043) (-C≡C-) group would change the distance and rigidity between the pyrimidine and benzyl rings, thereby impacting how effectively the compound can span different regions of a binding site. nih.gov The use of a rigid ethynyl linker in some potent DHFR inhibitors suggests that restricting conformational flexibility can be a successful strategy. nih.gov
Optimization Strategies for Enhanced Potency and Selectivity
The optimization of 2,4-diaminopyrimidine derivatives into potent and selective drug candidates involves several key strategies, often employed in an iterative cycle of design, synthesis, and testing.
Systematic Structural Modification: This involves making small, deliberate changes to the lead compound's structure to probe the SAR. For example, in the development of Focal Adhesion Kinase (FAK) inhibitors, researchers performed two rounds of structural optimization based on the lead compound TAE-226, which contains a 2,4-diaminopyrimidine scaffold. nih.gov This involved modifying different parts of the molecule, such as the substituents on the pyrimidine core and the peripheral aromatic rings, leading to compounds with significantly improved activity. nih.govnih.gov
Exploiting Species-Specific Enzyme Differences: Selectivity can be achieved by designing molecules that capitalize on structural differences between the target enzyme in a pathogen and its homolog in the host (e.g., human). mdpi.comresearchgate.net For instance, the DHFR enzyme in Mycobacterium tuberculosis has a glycerol (B35011) binding site that is absent in human DHFR. mdpi.comresearchgate.net Optimization strategies have focused on adding side chains to the 2,4-diaminopyrimidine core that can occupy this unique site, thereby conferring selectivity. mdpi.comresearchgate.net
Improving ADME Properties: Beyond potency and selectivity, drug candidates must have favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Optimization of a series of 2,4-diaminopyrimidine-5-carboxamide (B3032972) inhibitors of Sky kinase focused on improving these properties, resulting in compounds suitable for in vivo studies. nih.gov
Structure-Guided Design: When the 3D structure of the target protein is known, molecular docking and modeling can be used to guide optimization. By visualizing how a compound binds, researchers can make rational modifications to improve interactions. For instance, molecular docking of CDK7 inhibitors revealed that a sulfonyl group played a crucial role in binding, guiding the synthesis of more potent analogs. nih.gov
Rational Design Principles for Novel 2,4-Diaminopyrimidine Derivatives
The development of novel 2,4-diaminopyrimidine derivatives is often guided by rational design principles derived from existing knowledge of successful inhibitors and their biological targets.
Scaffold Hopping and Bioisosteric Replacement: A common strategy is to retain a key pharmacophore, like the 2,4-diaminopyrimidine core, while modifying other parts of the molecule. nih.gov The design of novel FAK inhibitors started with the 2,4-diaminopyrimidine scaffold of the known inhibitor TAE-226, which anchors to the kinase hinge region. nih.govrsc.org Essential pharmacophores were then added at other positions to form new interactions with the target. nih.gov
Hybrid Design: This principle involves combining structural features from different known inhibitors to create a new molecule with enhanced properties. One research effort aimed to design DHFR inhibitors that merged the enzyme-binding selectivity of trimethoprim (B1683648) with the high potency of piritrexim (B1678454). nih.gov This led to the synthesis of novel 5-benzylpyrimidine (B13097380) derivatives with substituents designed to mimic features of both parent compounds. nih.gov
Targeting Unique Structural Features: As mentioned previously, a powerful rational design principle is to target pockets or residues in the target protein that are not conserved in off-target proteins or host homologs. mdpi.comresearchgate.net The design of inhibitors with side chains to occupy the unique glycerol binding site in M. tb-DHFR is a prime example of this approach. mdpi.comresearchgate.net
Modulation of Physicochemical Properties: Rational design also incorporates principles to improve drug-like properties. This can include introducing polar groups to improve solubility, such as the dimethyl phosphine (B1218219) oxide (DMPO) group in FAK inhibitors, which can form a hydrogen bond with the target and improve water solubility and metabolic stability. nih.gov Another example is the installation of a trifluoromethyl group to block potential sites of metabolism on the electron-rich diaminopyrimidine ring. acs.org
Computational Studies and Molecular Modeling
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine and its analogs, docking simulations have been crucial in understanding their interactions with various protein targets.
The 5-benzyl-2,4-diaminopyrimidine (B1204543) scaffold is a well-established pharmacophore known to interact with several key protein targets implicated in disease.
Dihydrofolate Reductase (DHFR): The 2,4-diaminopyrimidine (B92962) core is a classic structural motif for DHFR inhibitors. nih.govresearchgate.net Docking studies of related compounds reveal that the diaminopyrimidine ring typically forms crucial hydrogen bonds with conserved acidic residues within the DHFR active site, such as Aspartate. nih.gov The benzyl (B1604629) group extends into a more variable hydrophobic pocket, where substitutions on the benzyl ring can significantly influence binding affinity and selectivity for DHFR from different species (e.g., human vs. parasitic). bohrium.comresearchgate.netnih.gov For this compound, the benzyloxy group is predicted to form additional hydrophobic or van der Waals interactions within this pocket, potentially enhancing its inhibitory activity.
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers, making it an attractive therapeutic target. nih.govlookchem.com Molecular docking studies on 2,4-diaminopyrimidine derivatives show that the pyrimidine (B1678525) nitrogen atoms can form bidentate hydrogen bonds with the hinge region of the FAK kinase domain. lookchem.comresearchgate.net The benzyl portion of the molecule occupies a hydrophobic pocket, where interactions with residues like Leu387, Met388, and Phe425 can occur. researchgate.net The presence of the bulky and lipophilic benzyloxy group on the benzyl ring likely contributes to favorable hydrophobic interactions, potentially leading to potent FAK inhibition. nih.gov
B-cell lymphoma 6 (BCL6): BCL6 is a transcriptional repressor and an oncogenic driver in certain lymphoid malignancies. nih.gov Inhibiting the protein-protein interaction between the BCL6 BTB domain and its corepressors is a validated therapeutic strategy. nih.govnih.gov While specific docking studies for this compound against BCL6 are not detailed in the provided results, studies on other small molecule inhibitors targeting the BCL6 BTB domain show that ligands typically occupy a hydrophobic groove on the protein surface. The benzyloxybenzyl moiety would be well-suited to engage in hydrophobic and aromatic stacking interactions within this groove.
Computational models predict the most energetically favorable binding pose of a ligand within a protein's active site and estimate the binding affinity, often expressed as a docking score or binding energy.
For analogs of this compound, these predictions are critical for structure-activity relationship (SAR) studies. For example, in DHFR, the optimal pose consistently places the 2,4-diamino groups in a position to mimic the binding of the natural substrate, dihydrofolate. nih.gov Similarly, in FAK, the predicted pose anchors the molecule to the hinge region, a common binding mode for kinase inhibitors. lookchem.com
The predicted binding affinities for related compounds against these targets often fall within the nanomolar range, indicating potent inhibition. nih.govnih.gov The specific affinity of this compound would be influenced by the precise fit and interactions of its benzyloxy group within the respective binding pockets.
| Target Protein | Key Interacting Residues (Predicted for Scaffold) | Interaction Type | Predicted Affinity Range (for Analogs) |
| DHFR | Conserved Aspartate, Phenylalanine, Leucine | Hydrogen Bonding, Hydrophobic, π-π Stacking | 5.5 nM - 243 nM nih.govdrugbank.com |
| FAK | Hinge Region (e.g., Cys530), Leu387, Met388, Phe425 | Hydrogen Bonding, Hydrophobic | 0.6 nM - 2164 nM nih.govresearchgate.net |
| BCL6 | Hydrophobic Groove Residues | Hydrophobic, van der Waals | <10 nM nih.gov |
Molecular Dynamics Simulations to Elucidate Dynamic Interactions
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of these interactions over time. MD simulations can be used to assess the stability of the predicted binding pose, observe conformational changes in the protein and ligand, and calculate binding free energies more accurately. nih.govnih.gov For 2,4-diaminopyrimidine-based inhibitors, MD simulations have shown stable binding modes and favorable intermolecular interactions, confirming the stability of the key hydrogen bonds and hydrophobic contacts identified in docking studies. nih.govnih.gov Such simulations would be valuable to confirm that this compound maintains a stable and favorable conformation within the target's binding site.
In Silico Prediction of Biological Activities
Beyond specific targets, computational tools can predict a broader spectrum of potential biological activities for a given molecule based on its structural similarity to compounds with known activities. mdpi.com For this compound, its core structure is associated with a range of biological functions. In silico screening against large databases of biological targets could suggest novel activities for this compound. nih.gov For instance, the 2,4-diaminopyrimidine scaffold has been identified in inhibitors of various kinases, suggesting that this compound may have activity against other kinases beyond FAK. nih.gov These predictive studies are instrumental in identifying potential new applications and off-target effects for the compound.
Preclinical Evaluation Methodologies
In Vitro Assays
In vitro studies are the cornerstone of preclinical evaluation, offering a controlled environment to investigate the direct effects of a compound on biological systems.
Cell-based antiproliferative assays are fundamental in oncology drug discovery to determine a compound's ability to inhibit cell growth. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. nih.gov These assays are typically performed on various cancer cell lines to assess the compound's potency and spectrum of activity. ekb.eg
Table 1: Illustrative Antiproliferative Activity (IC50) of Diaminopyrimidine Analogs
| Compound/Analog | Cell Line | IC50 (µM) |
|---|---|---|
| Analog A | MCF-7 (Breast) | 7.15 ± 0.35 |
| Analog B | HCT-116 (Colon) | 8.01 ± 0.39 |
| Analog C | HepG-2 (Liver) | 6.95 ± 0.34 |
| Analog D | PC-3 (Prostate) | 8.35 ± 0.42 |
Note: Data is representative of the compound class and not specific to 5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine. Data derived from studies on similar molecular scaffolds. researchgate.net
Enzymatic assays are crucial for determining if a compound acts on a specific molecular target. The 2,4-diaminopyrimidine (B92962) scaffold is a well-known pharmacophore for inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of DNA precursors. sigmaaldrich.com Inhibition of DHFR can lead to cell death, making it a target for antimicrobial and anticancer therapies. sigmaaldrich.comnih.govnih.gov
The inhibitory activity of 5-(substituted-benzyl)-2,4-diaminopyrimidines against DHFR from various species is extensively studied. nih.gov These assays measure the compound's ability to block the enzymatic conversion of dihydrofolate to tetrahydrofolate. sigmaaldrich.com The potency is typically reported as an IC50 or Ki (inhibition constant) value. Studies on numerous analogs show that substitutions on the benzyl (B1604629) ring significantly influence potency and selectivity for DHFR from different species (e.g., bacterial vs. mammalian). nih.govnih.gov For instance, certain derivatives have demonstrated high activity against DHFR from pathogens like Pneumocystis carinii and Toxoplasma gondii. nih.gov While specific data for Focal Adhesion Kinase (FAK) inhibition by this compound is not documented in the provided sources, the general methodology would involve similar principles of measuring enzyme activity in the presence of the inhibitor.
Table 2: Representative DHFR Inhibition Data for 5-Benzyl-2,4-diaminopyrimidine (B1204543) Analogs
| Enzyme Source | Compound/Analog | IC50 (nM) | Selectivity Index (SI) |
|---|---|---|---|
| Pneumocystis carinii DHFR | Analog 28 | 23 | 28 |
| Toxoplasma gondii DHFR | Analog 28 | 5.5 | 120 |
| Mycobacterium avium DHFR | Analog 28 | 1.5 | 430 |
| Mycobacterium avium DHFR | Analog 29 | 3.7 | 2200 |
Note: Data represents analogs of this compound. The Selectivity Index (SI) is calculated relative to rat liver DHFR. nih.gov
Given that DHFR is a target in microbes, 2,4-diamino-5-benzylpyrimidine derivatives are often evaluated for their antimicrobial properties. nih.govnih.gov The standard method for this is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com
These tests are performed against a panel of clinically relevant bacteria and fungi. The compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. researchgate.net After incubation, the wells are visually inspected for turbidity to determine the MIC. This methodology allows for the assessment of the compound's spectrum of activity and potency against various pathogens. Derivatives of 2,4-diamino-5-benzylpyrimidine have shown high in vitro activity against certain anaerobic organisms and other bacteria. nih.gov
Table 3: Example MIC Values for Related Diaminopyrimidine Compounds
| Microorganism | Compound/Analog | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Analog X | 1-5 |
| Bacteroides fragilis | Analog Y | 0.5-2 |
| Fusobacterium spp. | Analog Z | <1 |
| Neisseria gonorrhoeae | Analog Y | 1-4 |
Note: This table contains illustrative data for the compound class. Specific MIC values for this compound were not found in the reviewed literature. nih.gov
Cell migration and invasion are critical processes in cancer metastasis. semanticscholar.org Assays that measure the effect of a compound on these processes are vital for evaluating its potential as an anti-metastatic agent. Common methods include the scratch (or wound healing) assay and the transwell (or Boyden chamber) assay. semanticscholar.orgnih.gov
In a transwell invasion assay, cells are seeded in the upper chamber of an insert that has a porous membrane coated with an extracellular matrix (ECM) substitute, such as Matrigel. sigmaaldrich.com The lower chamber contains a chemoattractant. The compound being tested is added to the cell culture medium. After incubation, the number of cells that have invaded through the ECM and migrated through the membrane to the lower surface is quantified. sigmaaldrich.comresearchgate.net This provides a measure of the compound's ability to inhibit the invasive phenotype of cancer cells.
Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) or by causing cell cycle arrest, which prevents cancer cells from proliferating. nih.govsemanticscholar.org Flow cytometry is a powerful technique used to analyze these cellular events.
To assess apoptosis, cells treated with the compound are stained with markers like Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and propidium (B1200493) iodide (PI, a DNA stain that enters non-viable cells). Flow cytometry can then distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. mdpi.com For cell cycle analysis, treated cells are stained with a fluorescent DNA-binding dye (like PI), and flow cytometry measures the DNA content of individual cells. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing whether the compound causes arrest at a specific checkpoint. mdpi.comnih.gov Studies on related compounds have shown that they can effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines. nih.gov
Many modern cancer therapies target protein kinases, which are key regulators of cellular signaling pathways. To understand a compound's mechanism of action and potential off-target effects, its selectivity is profiled against a large panel of kinases. The 2,4-diaminopyrimidine core is found in several approved kinase inhibitors.
Kinase selectivity profiling is typically performed using in vitro enzymatic assays where the compound's inhibitory activity is measured against hundreds of different kinases. The results are often presented as the percent inhibition at a given concentration or as IC50 values. This broad screening helps to identify the primary kinase targets of the compound and reveals its selectivity profile. For example, certain 2,4-diaminopyrimidine-5-carboxamide (B3032972) derivatives have been identified as potent and selective inhibitors of Sky kinase. nih.govnih.gov A highly selective compound is often preferred as it may have a more favorable safety profile with fewer off-target side effects.
In Vivo Models for Efficacy Assessment
Antitumor Efficacy Models
While in vitro studies have demonstrated the potential of various 2,4-diaminopyrimidine derivatives against cancer cell lines, in vivo models are necessary to assess their actual therapeutic impact on tumor growth and progression. For compounds like this compound, xenograft models in immunocompromised mice are a standard approach. In these models, human cancer cells are implanted, and the effect of the compound on tumor development is monitored. Research on related 5-(substituted-benzyl)-2,4-diaminopyrimidines has utilized murine tumor cell cultures, such as L5178Y, to investigate their inhibitory effects. nih.gov
Antimicrobial Efficacy Models
The evaluation of antimicrobial efficacy in vivo is critical to determine if a compound can effectively treat infections in a whole-organism setting. For derivatives of 2,4-diamino-5-benzylpyrimidine, animal models of bacterial infection are employed. One such model is the abdominal sepsis model in rats, which has been used to assess the in vivo antibacterial activity of analogues. nih.gov This type of model helps to determine if the in vitro activity against various bacteria, including anaerobic organisms, translates to a therapeutic benefit in a live animal. nih.gov
Antiparasitic Efficacy Models
The potential of this compound and related compounds as antiparasitic agents is often initially identified through their inhibition of key parasitic enzymes, such as dihydrofolate reductase (DHFR). nih.govnih.gov To confirm in vivo efficacy, animal models of parasitic infections are utilized. For instance, to evaluate activity against Toxoplasma gondii, a murine model of toxoplasmosis is a common and relevant choice. nih.govnih.govekb.eg These models allow for the assessment of the compound's ability to reduce parasite burden and improve survival in infected animals. Similarly, for evaluating efficacy against trypanosomes and leishmania, specific animal models for these parasitic diseases would be employed. nih.gov
Future Directions and Therapeutic Potential
Development of 5-[(4-Benzyloxy)benzyl]-2,4-Diaminopyrimidine and its Analogues as Lead Compounds for Drug Discovery
The 5-benzyl-2,4-diaminopyrimidine (B1204543) scaffold has proven to be a robust template for the development of potent DHFR inhibitors. Research has focused on synthesizing and evaluating a wide array of analogues to improve potency and selectivity for microbial or protozoal DHFR over the human enzyme, a critical factor in minimizing host toxicity.
In a concerted effort to design small-molecule inhibitors of DHFR, researchers have synthesized novel 2,4-diamino-5-[2'-methoxy-5'-(substituted benzyl)]pyrimidines. nih.gov These efforts aimed to combine the favorable enzyme-binding selectivity of trimethoprim (B1683648) with the high potency of piritrexim (B1678454). nih.gov The synthesized analogues were tested as inhibitors of DHFR from significant opportunistic pathogens such as Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium, which are frequently encountered in immunocompromised individuals. nih.gov
One notable analogue, 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine, demonstrated an IC50 of 23 nM against P. carinii DHFR, a potency comparable to piritrexim and 520 times greater than trimethoprim. nih.gov Against T. gondii DHFR, this same compound had an IC50 of 5.5 nM, which was 510 times lower than that of trimethoprim. nih.gov Another analogue, with the carboxy group at the para position, showed remarkable selectivity (2200-fold) for M. avium DHFR. nih.gov
Furthermore, studies have explored the development of 5-benzyl-2,4-diaminopyrimidine analogues with activity against anaerobic bacteria. drugbank.com Certain alkenyl derivatives demonstrated high in vitro activity against species like Bacteroides and Fusobacterium. drugbank.com Specifically, a 3,5-bis(1-propenyl)-4-methoxy derivative was found to be ten times more active against Escherichia coli DHFR than its saturated counterpart and more active than trimethoprim. drugbank.com The development of these analogues underscores the potential of the 5-benzyl-2,4-diaminopyrimidine scaffold as a source of lead compounds for various infectious diseases. bohrium.com
| Compound Analogue | Target Organism/Enzyme | IC50 (nM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | Pneumocystis carinii DHFR | 23 | 28 | nih.gov |
| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | Toxoplasma gondii DHFR | 5.5 | 120 | nih.gov |
| 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | Mycobacterium avium DHFR | 1.5 | 430 | nih.gov |
| 2,4-Diamino-[2'-methoxy-5'-(4-carboxyphenyl)ethynylbenzyl]pyrimidine | Mycobacterium avium DHFR | 3.7 | 2200 | nih.gov |
Potential for Combination Therapies with Existing Pharmaceutical Agents
A significant strategy to enhance the therapeutic efficacy of 5-benzyl-2,4-diaminopyrimidine compounds and mitigate the development of drug resistance is through combination therapies. The classic example of this approach is the combination of trimethoprim, a diaminopyrimidine, with sulfamethoxazole, a sulfonamide. mdpi.com
This combination, known as co-trimoxazole, targets two sequential steps in the folate biosynthesis pathway. mdpi.com Sulfamethoxazole inhibits dihydropteroate (B1496061) synthase (DHPS), while trimethoprim inhibits DHFR. mdpi.com This dual blockade results in a synergistic antibacterial effect that is often bactericidal, whereas the individual agents are typically bacteriostatic. mdpi.com This synergistic action also reduces the likelihood of resistance emerging. rcsb.org
The principle of sequential blockade can be applied to this compound and its analogues. Combining these potent DHFR inhibitors with sulfonamides or other agents that target different steps in the same or parallel essential metabolic pathways could lead to more effective treatments for various infectious diseases. mdpi.comrcsb.org This strategy is particularly relevant for treating complex infections and for managing infections in immunocompromised patients where bactericidal activity is preferred. mdpi.com
Addressing Mechanisms of Drug Resistance
Resistance to antifolate drugs like 5-benzyl-2,4-diaminopyrimidines is a significant clinical challenge. The primary mechanisms of resistance to diaminopyrimidine DHFR inhibitors include:
Alterations in the target enzyme : Point mutations in the dhfr gene can lead to an enzyme with reduced affinity for the inhibitor.
Overproduction of the target enzyme : Amplification of the dhfr gene results in higher levels of the DHFR enzyme, requiring higher concentrations of the drug to achieve inhibition.
Acquisition of resistant DHFR genes : In bacteria, resistance is often mediated by the acquisition of plasmids or transposons carrying a drug-resistant variant of the dhfr gene. rcsb.org
Research into 5-(substituted-benzyl)-2,4-diaminopyrimidines has shown that structural modifications can help overcome some of these resistance mechanisms. For instance, a study on methotrexate-resistant murine tumor cells found that they were more sensitive to more hydrophobic congeners of 5-(substituted-benzyl)-2,4-diaminopyrimidines. nih.gov This suggests that increasing the lipophilicity of the compounds could be a viable strategy to circumvent certain types of resistance.
The development of novel analogues, such as iclaprim, has been guided by an understanding of resistance mechanisms. Iclaprim demonstrates potent activity against Gram-positive pathogens, including strains resistant to trimethoprim, by having an improved affinity for the resistant DHFR enzyme. nih.gov Future drug design efforts for this compound analogues will likely continue to focus on creating molecules that can effectively inhibit both wild-type and resistant forms of DHFR.
Exploration of Novel Biological Targets and Therapeutic Indications
While DHFR is the well-established target for 5-benzyl-2,4-diaminopyrimidines, the versatility of the 2,4-diaminopyrimidine (B92962) scaffold opens up possibilities for exploring novel biological targets and therapeutic indications. The 2,4-diaminopyrimidine core is considered an attractive scaffold for designing small-molecule inhibitors for various enzymes. nih.gov
For example, different classes of 2,4-diaminopyrimidine derivatives have been developed as inhibitors of other kinases, such as Focal Adhesion Kinase (FAK), which is implicated in cancer progression and chemoresistance. nih.gov Although these compounds are structurally distinct from the 5-benzyl series, they highlight the potential of the core structure to be adapted for other targets.
Future research could involve screening this compound and its analogues against a broader panel of biological targets. This could potentially identify new mechanisms of action or therapeutic uses beyond their current role as antifolates. Given their established activity against a range of pathogens, these compounds could also be investigated for activity against other neglected tropical diseases where folate metabolism is a viable target. The development of novel analogues could also lead to compounds with entirely new pharmacological profiles, expanding the therapeutic potential of this chemical class. rsc.org
常见问题
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 5-[(4-benzyloxy)benzyl]-2,4-diaminopyrimidine, and how are key intermediates optimized for yield?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 2,4-diaminopyrimidine derivatives can react with benzyloxy-substituted benzyl halides under inert atmospheres (e.g., nitrogen) to prevent oxidation. A multi-step approach may include:
Step 1 : Functionalization of the benzyloxybenzyl group via methoxybenzyl chloride intermediates.
Step 2 : Coupling with the pyrimidine core using catalysts like Pd(0) for Suzuki-Miyaura reactions or base-mediated alkylation .
- Optimization : Reaction conditions (temperature, solvent polarity) and purification techniques (column chromatography, recrystallization) are critical. For instance, hydrogenation steps may require controlled pressure to avoid over-reduction .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and aromatic ring coupling patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation pathways.
- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the pyrimidine and benzyloxybenzyl groups, which impacts binding affinity .
Q. What is the hypothesized mechanism of action for this compound in enzymatic inhibition studies?
- Methodology : The 2,4-diaminopyrimidine scaffold is known to inhibit kinases (e.g., ULK1/2) by competing with ATP binding. Computational docking studies (using software like AutoDock) predict interactions with conserved residues in the kinase catalytic cleft. Experimental validation includes:
- Enzyme Assays : Measure IC50 values against recombinant kinases.
- Mutagenesis : Test binding affinity changes in mutant kinases (e.g., Ala substitutions in ATP-binding pockets) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular dynamics) elucidate the electronic and steric effects of substituents on bioactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For example, electron-donating groups (e.g., methoxy) lower the LUMO energy, enhancing electrophilic interactions with target enzymes .
- Molecular Dynamics (MD) : Simulates ligand-protein stability over 100-ns trajectories to assess binding mode persistence. Key metrics include RMSD (root mean square deviation) and hydrogen bond occupancy .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodology :
- Metabolic Stability : Assess hepatic microsomal clearance rates. Structural modifications (e.g., fluorination of the benzyl group) reduce CYP450-mediated oxidation.
- Pharmacokinetic Profiling : Measure bioavailability and brain penetration in rodent models. Lipophilicity (logP) adjustments via substituent variation (e.g., replacing methoxy with trifluoromethyl) improve blood-brain barrier permeability .
Q. How can structural analogs be designed to overcome resistance mutations in target enzymes?
- Methodology :
- Fragment-Based Drug Design : Screen fragment libraries to identify complementary binding motifs. For example, introducing a sulfonamide group enhances interactions with hydrophobic pockets mutated in resistant strains.
- Co-crystallization : Resolve X-ray structures of mutant enzyme-ligand complexes to guide steric bulk addition (e.g., cyclopropyl substituents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
